molecular formula C7H4F3NO2 B15224322 5-(Difluoromethyl)-2-fluoronicotinic acid

5-(Difluoromethyl)-2-fluoronicotinic acid

Cat. No.: B15224322
M. Wt: 191.11 g/mol
InChI Key: CSMNRJHVFOOEGT-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2-fluoronicotinic acid is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in medicinal chemistry, agrochemicals, and materials science.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-fluoronicotinic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions include various fluorinated derivatives that retain the core structure of this compound. These derivatives often exhibit enhanced chemical and biological properties .

Scientific Research Applications

5-(Difluoromethyl)-2-fluoronicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to modulation of their activity. The compound can inhibit or activate various biological pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Difluoromethyl)-2-fluoropyridine
  • 5-(Difluoromethyl)-2-fluorobenzoic acid
  • 5-(Difluoromethyl)-2-fluoropyrimidine

Uniqueness

Compared to similar compounds, 5-(Difluoromethyl)-2-fluoronicotinic acid stands out due to its unique combination of difluoromethyl and fluorine groups on a nicotinic acid scaffold. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H4F3NO2

Molecular Weight

191.11 g/mol

IUPAC Name

5-(difluoromethyl)-2-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C7H4F3NO2/c8-5(9)3-1-4(7(12)13)6(10)11-2-3/h1-2,5H,(H,12,13)

InChI Key

CSMNRJHVFOOEGT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)F)C(F)F

Origin of Product

United States

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